3-O-Methyl-DL-DOPA

Neuroprotection Parkinson's Disease Astrocyte-Mediated Effects

This racemic 3-O-Methyl-DL-DOPA is the designated Levodopa EP Impurity C and USP Related Compound B reference standard, not interchangeable with 3-O-Methyl-L-DOPA or other levodopa metabolites such as 3-MT or HVA. The chiral separation capability on teicoplanin-based HPLC columns—with distinct D- and L-isomer retention times—enables robust method validation for regulatory submissions. Supplied as a ≥98% high-purity analytical standard, it is essential for quantifying 3-OMD impurity levels in levodopa drug substance and finished dosage forms, and serves as the primary calibration standard in AADC deficiency newborn screening via LC-MS/MS. Hygroscopic solid; refrigerated storage under inert atmosphere required.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 7636-26-2
Cat. No. B193592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-DL-DOPA
CAS7636-26-2
Synonyms3-methoxydopa
3-methoxytyrosine
3-methoxytyrosine, (D-Tyr)-isomer
3-methoxytyrosine, (DL-Tyr)-isomer
3-methoxytyrosine, (L-Tyr)-isomer
3-methoxytyrosine, (L-Tyr)-isomer, alpha-(14)C-labeled
3-O-methyl-DOPA
3-O-methylDOPA
3-OMD cpd
L-3-methoxytyrosine
L-Tyrosine, 3-methoxy-
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)O)N)O
InChIInChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)
InChIKeyPFDUUKDQEHURQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-DL-DOPA (CAS 7636-26-2): Analytical Reference Standard for Levodopa Impurity and Endogenous Metabolite Analysis


3-O-Methyl-DL-DOPA (CAS 7636-26-2, C10H13NO4, MW 211.21), also known as 3-methoxy-DL-tyrosine, is the O-methylated metabolite of levodopa (L-DOPA) formed via catechol-O-methyltransferase (COMT) [1]. It is an endogenous metabolite found in cerebrospinal fluid and serves as a key analytical marker in neurological disease research and pharmaceutical quality control. This compound is recognized as Levodopa EP Impurity C and USP Related Compound B, making it essential for regulatory compliance testing . Available in high-purity analytical standard grade (≥99.9%), it is supplied as a hygroscopic white to beige solid requiring refrigerated storage under inert atmosphere .

Procurement Advisory: Why Generic 3-O-Methyldopa Formulations Cannot Substitute 3-O-Methyl-DL-DOPA in Regulated Applications


The procurement decision between 3-O-Methyl-DL-DOPA and its stereoisomers (e.g., 3-O-Methyl-L-DOPA) or other levodopa metabolites is not interchangeable. 3-O-Methyl-DL-DOPA is the racemic mixture, whereas 3-O-Methyl-L-DOPA is the naturally occurring L-isomer metabolite formed in vivo [1]. Chiral separation studies demonstrate that D- and L-isomers exhibit distinct retention times on teicoplanin-based HPLC columns, with reversed elution order compared to non-chiral separation [2]. This chiral difference critically impacts analytical method validation, impurity profiling under USP/EP monographs, and research studies investigating stereospecific biological activities. Furthermore, generic levodopa metabolites such as 3-methoxytyramine (3-MT) and homovanillic acid (HVA) possess entirely different biological activities and are not equivalent analytical reference materials for 3-O-Methyl-DL-DOPA quantification [3]. Substituting any of these compounds would compromise analytical accuracy and regulatory compliance.

3-O-Methyl-DL-DOPA (CAS 7636-26-2): Quantified Differentiation Evidence Against Comparator Compounds


Neuroprotective Antagonism: 3-O-Methyl-DL-DOPA vs. L-DOPA in Primary Dopaminergic Neurons

3-O-Methyl-DL-DOPA (3-OMD) quantitatively inhibits L-DOPA-induced neuroprotection in a concentration-dependent manner, directly competing with L-DOPA for astrocyte-mediated neuroprotective mechanisms. This is a critical differentiating factor from L-DOPA itself, which promotes neuronal survival [1].

Neuroprotection Parkinson's Disease Astrocyte-Mediated Effects Dopaminergic Neurons COMT Metabolism

In Vitro Cytotoxicity Profile: 3-O-Methyl-DL-DOPA vs. Dopamine in Primary Mesencephalic Cultures

Unlike dopamine, which exhibits potent toxicity to dopaminergic neurons, 3-O-Methyl-DL-DOPA (3-OMD) demonstrates no significant cytotoxic effects even at high concentrations, differentiating it as a relatively non-toxic L-DOPA metabolite [1].

Neurotoxicity Dopaminergic Neurons Cell Viability Parkinson's Disease Metabolite Safety

Plasma Protein Binding Non-Interference: 3-O-Methyl-DL-DOPA vs. L-DOPA Free Fraction

3-O-Methyl-DL-DOPA does not alter the free fraction of L-DOPA in human plasma at clinically relevant concentrations, demonstrating that this metabolite does not competitively displace L-DOPA from plasma protein binding sites [1].

Pharmacokinetics Plasma Protein Binding Bioavailability Drug-Drug Interaction Analytical Method Validation

Amino Acid Transport Competition: 3-O-Methyl-DL-DOPA vs. L-DOPA at the Blood-Brain Barrier

3-O-Methyl-DOPA competes with L-DOPA for the neutral amino acid transport system at the blood-brain barrier, a mechanism distinct from other L-DOPA metabolites and one that directly impacts L-DOPA brain bioavailability [1]. However, clinical studies indicate this competition makes only a small contribution to total large neutral amino acid competition [2].

Blood-Brain Barrier Amino Acid Transport Pharmacokinetics LAT1 Transporter Drug Delivery

Biomarker Elevation in AADC Deficiency: Diagnostic Fold-Change Quantification

3-O-Methyl-DL-DOPA serves as a validated diagnostic biomarker for aromatic L-amino acid decarboxylase (AADC) deficiency, with quantitatively defined elevation in affected patients compared to controls [1]. This distinguishes 3-OMD from other L-DOPA metabolites that do not show this specific disease association.

AADC Deficiency Newborn Screening Dried Blood Spot Biomarker LC-MS/MS Rare Disease

Association with L-DOPA-Induced Dyskinesia: Plasma Level Elevation in Parkinson's Patients

Elevated plasma 3-O-methyl-dopa levels are associated with dyskinesia in Parkinson's disease patients receiving chronic L-DOPA therapy, distinguishing dyskinetic from non-dyskinetic patient populations [1].

Dyskinesia Parkinson's Disease Adverse Drug Reaction L-DOPA Therapy Metabolite Profiling

3-O-Methyl-DL-DOPA (CAS 7636-26-2): Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Quality Control: USP/EP Impurity Reference Standard for Levodopa Formulations

3-O-Methyl-DL-DOPA is the designated Levodopa EP Impurity C and USP Related Compound B reference standard . Pharmaceutical manufacturers and contract testing laboratories must use certified reference materials of this compound to validate HPLC and LC-MS methods for quantifying 3-OMD impurity levels in levodopa drug substance and finished dosage forms. The chiral separation capability of this racemic mixture is particularly valuable for method development on teicoplanin-based columns [1]. Regulatory submissions require demonstrated method specificity for 3-OMD quantification, making procurement of high-purity analytical standard grade (≥99.9%) essential .

Clinical Diagnostics: Biomarker Quantification for AADC Deficiency Newborn Screening

Clinical laboratories developing or validating newborn screening assays for aromatic L-amino acid decarboxylase (AADC) deficiency require 3-O-Methyl-DL-DOPA as a primary calibration standard. The validated LC-MS/MS method using dried blood spots demonstrated a minimum four-fold elevation of 3-OMD in AADC deficiency patients [2]. Accurate quantification depends on certified reference standards with documented purity and stability. This compound enables non-invasive, room-temperature-stable sample shipping for diagnostic testing, a significant logistical advantage over traditional CSF neurotransmitter analysis [2].

Neuroscience Research: Mechanistic Studies of L-DOPA Therapy Complications and COMT Inhibitor Pharmacology

Researchers investigating the molecular mechanisms underlying L-DOPA-induced dyskinesia and motor fluctuations require 3-O-Methyl-DL-DOPA to study competitive antagonism of L-DOPA's neuroprotective effects [3]. The compound inhibits astrocyte-mediated dopaminergic neuroprotection at 10-100 µM concentrations, providing a validated in vitro model for testing COMT inhibitor efficacy [3]. Additionally, studies of amino acid transporter competition at the blood-brain barrier utilize 3-OMD as a key experimental ligand [1]. High-purity 3-O-Methyl-DL-DOPA is essential for reproducible in vitro pharmacology and cellular neuroprotection assays.

Analytical Method Development: HPLC-ECD and LC-MS/MS Method Validation for Endogenous Metabolite Quantification

Bioanalytical laboratories developing quantitative methods for endogenous metabolites in plasma, CSF, and tissue samples require 3-O-Methyl-DL-DOPA as a primary standard for calibration curves and quality control samples [4]. Validated HPLC-ECD methods enable simultaneous determination of L-DOPA and 3-OMD in human plasma, with demonstrated specificity showing no interference between the two analytes even at concentrations up to 10,000 µg/L [5]. The compound's known solubility profile (slightly soluble in aqueous acid, DMSO) and storage conditions (4°C, sealed, away from moisture) must be followed to ensure analytical reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Methyl-DL-DOPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.